molecular formula C9H12 B089791 Propylbenzene CAS No. 103-65-1

Propylbenzene

Cat. No. B089791
CAS RN: 103-65-1
M. Wt: 120.19 g/mol
InChI Key: ODLMAHJVESYWTB-UHFFFAOYSA-N
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Patent
US05602290

Procedure details

Additional synergies can be realized from integrating the process of this invention with a downstream transalkylation process as illustrated in FIG. 2. Thus, concentrated reactor effluent stream 52 containing crude ethylbenzene, about 20-80 wt. % benzene, and higher-boiling polyalkylated aromatics may be directed to a second benzene recovery column 110 to separate a crude ethylbenzene product stream 70 from a benzene stream 72. The crude ethylbenzene stream 70, including components such as cumene, n-propylbenzene, and other alkylaromatics heavier than ethylbenzene, plus other heavy material, is sent to a third fractionation column 120 in which an ethylbenzene product 74 is distilled overhead. A crude polyethylbenzene stream 76 is recovered from the bottom of column 120 and directed to a fourth fractionation column 130. In column 130, polyethylbenzenes, including diethylbenzene, cumene, n-propylbenzene, and other alkylaromatics heavier than ethylbenzene, are separated from heavy residue material 78, removed as overhead stream 80, and combined with at least a portion of benzene vapor stream 72 coming from column 110 to form a mixed stream 82. Mixed stream 82 is then fed to a secondary transalkylation reactor 140 operating in the vapor phase. In this secondary, transalkylation reactor, in the presence of a suitable catalyst and under proper reactor conditions, the transalkylation of diethylbenzene to ethylbenzene is promoted as well as the dealkylation of higher alkylbenzenes, such as cumene, and n-propylbenzene, to form benzene and light gases. Transalkylation product stream 84 from reactor 140, comprising ethylbenzene, benzene, light gases, and unreacted components, is :fed to a stabilizer/absorber unit 150. Vapor stream 59 coming from the partial condenser associated with column 14 may also be fed to stabilizer 150 to recover the aromatic components. The light gases 86 recovered from the stabilizer may be combusted as fuel. The stabilizer bottoms stream 88 may be returned to benzene recovery column 110, for example, for further recovery of benzene and ethylbenzene as described above.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH3:10])C.[CH2:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:12]>C1C=CC=CC=1>[C:4]1([CH:9]([CH3:10])[CH3:11])[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:1][CH2:12][CH2:11][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Thus, concentrated reactor effluent stream 52 containing crude ethylbenzene, about 20-80 wt. % benzene
CUSTOM
Type
CUSTOM
Details
to separate a crude ethylbenzene product stream 70 from a benzene stream 72
DISTILLATION
Type
DISTILLATION
Details
is distilled overhead
CUSTOM
Type
CUSTOM
Details
A crude polyethylbenzene stream 76 is recovered from the bottom of column 120
CUSTOM
Type
CUSTOM
Details
are separated from heavy residue material 78
CUSTOM
Type
CUSTOM
Details
removed as overhead stream 80
CUSTOM
Type
CUSTOM
Details
to form a mixed stream 82
ADDITION
Type
ADDITION
Details
Mixed stream 82
CUSTOM
Type
CUSTOM
Details
is then fed to a secondary transalkylation reactor

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C
Name
Type
product
Smiles
CCCC=1C=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.